Product packaging for D-Histidine(Cat. No.:CAS No. 351-50-8)

D-Histidine

Cat. No.: B556032
CAS No.: 351-50-8
M. Wt: 155.15 g/mol
InChI Key: HNDVDQJCIGZPNO-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Emerging Significance of D-Amino Acids in Biological Sciences

The long-held belief that only L-amino acids are pertinent to mammalian life has been progressively dismantled. kao.comthieme-connect.com A growing body of evidence now firmly establishes the presence and physiological importance of various D-amino acids in higher organisms. researchgate.net These molecules are no longer seen as mere metabolic curiosities but as active players in a wide array of biological processes. chromatographyonline.combiopharmaspec.comnews-medical.net

The significance of D-amino acids extends to various physiological and pathological conditions. For instance, D-serine and D-aspartate are now recognized for their critical roles in neurotransmission within the central nervous system. jst.go.jpnih.govresearchgate.net Dysregulation of D-serine levels has been implicated in neurological and psychiatric disorders such as schizophrenia and Alzheimer's disease. jst.go.jpresearchgate.netmdpi.com Furthermore, certain D-amino acids are being investigated as potential biomarkers for diseases, including cancer and kidney disease. news-medical.netjst.go.jp In some cancers, elevated concentrations of D-aspartic acid, D-serine, and D-alanine have been observed. news-medical.net

The functional repertoire of D-amino acids also includes the modulation of the immune system and gut barrier function. nih.gov Their presence in processed foods, a consequence of modern dietary habits, suggests that human exposure to these molecules is increasing, potentially impacting physiological processes in ways that are still being elucidated. nih.gov The incorporation of D-amino acids into synthetic peptides is a strategy employed in drug development to enhance their stability and resistance to enzymatic breakdown. biopharmaspec.comglobenewswire.com

Contextualizing D-Histidine within the D-Amino Acid Proteome and Metabolome

While much of the initial focus in D-amino acid research has been on D-serine and D-aspartate, the presence and potential functions of other D-amino acids, including this compound, are gaining attention. jst.go.jpnih.gov The "D-amino acid proteome and metabolome" refers to the complete set of D-amino acids found in an organism, both in their free form and incorporated into peptides and proteins. The origins of these D-amino acids are varied; they can be endogenously synthesized by enzymes called racemases, derived from the gut microbiota, or introduced through diet. nih.govmdpi.com

This compound has been identified in various biological contexts. For example, it has been reported as a metabolite in Saccharomyces cerevisiae. nih.gov Research has also explored the role of this compound in inhibiting biofilm formation in bacteria like Pseudomonas aeruginosa. medchemexpress.comnih.govd-nb.info Furthermore, studies have indicated that sweet taste receptors can preferentially bind to certain D-amino acids, including this compound. nih.gov

The table below summarizes the occurrence and observed effects of various D-amino acids, providing a broader context for the specific study of this compound.

D-Amino AcidObserved Occurrence/Function
D-Alanine Component of bacterial cell walls, involved in spore germination. jst.go.jpnih.gov
D-Aspartate Neurotransmission, neurogenesis, endocrine system regulation. jst.go.jpnih.gov
D-Glutamate Component of bacterial cell walls. jst.go.jp
D-Leucine Found in various organisms, potential regulatory roles. nih.gov
D-Methionine Found in various organisms, potential regulatory roles. nih.gov
D-Phenylalanine Binds to sweet taste receptors. nih.gov
D-Serine Co-agonist of NMDA receptors, crucial for neurotransmission. jst.go.jpnih.govresearchgate.net
D-Tryptophan Binds to sweet taste receptors. nih.gov
This compound Found in Saccharomyces cerevisiae, inhibits bacterial biofilm formation. nih.govmedchemexpress.com

Methodological Advancements Facilitating this compound Research

The study of D-amino acids, and by extension this compound, has been historically challenging due to their low concentrations and the difficulty of distinguishing them from their abundant L-enantiomers. thieme-connect.comtandfonline.com However, recent decades have witnessed significant methodological advancements that have revolutionized the field. globenewswire.comd-aminoacids.com These sophisticated analytical techniques have enabled the sensitive and accurate detection and quantification of D-amino acids in complex biological samples. kao.comatlasofscience.org

A cornerstone of modern D-amino acid analysis is chromatography , particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). tandfonline.comnih.govnih.gov These methods separate molecules based on their physical and chemical properties. To distinguish between D- and L-enantiomers, which have identical properties in a non-chiral environment, specialized techniques are required.

One common approach is the use of chiral stationary phases , which are columns packed with a chiral material that interacts differently with the D- and L-forms of an amino acid, leading to their separation. atlasofscience.org Another powerful strategy is chiral derivatization . sigmaaldrich.comfujifilm.comoup.com In this method, the amino acids are reacted with a chiral reagent to form diastereomers. These diastereomers, unlike the original enantiomers, have different physical properties and can be separated on a standard, non-chiral chromatography column. fujifilm.com

Several derivatization reagents have been developed for this purpose, including:

o-Phthalaldehyde (OPA) in combination with chiral thiols. fujifilm.com

N-Fluorenylmethoxycarbonyl-L-alanyl N-carboxyanhydride (FMOC-L-Ala-NCA) . oup.com

(R)-4-nitrophenyl N-[2'-(diethylamino)-6,6'-dimethyl-[1,1'-biphenyl]-2-yl]carbamate hydrochloride ((R)-BiAC) , a highly sensitive reagent. fujifilm.comnih.gov

Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) . chromatographyonline.com

Mass Spectrometry (MS) has become an indispensable tool in D-amino acid research, often coupled with liquid chromatography (LC-MS/MS). chromatographyonline.comatlasofscience.orgfujifilm.com While MS itself cannot differentiate between enantiomers due to their identical mass, it serves as a highly sensitive and selective detector for the separated amino acids. news-medical.netfujifilm.com The development of techniques like tandem mass spectrometry (MS/MS) allows for the fragmentation of ions, providing structural information that aids in the confident identification of the analytes. researchgate.netmdpi.com

More recent innovations include the use of ion mobility-mass spectrometry (IM-MS) , which adds another dimension of separation based on the shape and size of the ions, further enhancing the ability to resolve isomeric molecules like D- and L-amino acid-containing peptides. tandfonline.com

The table below highlights some of the key analytical techniques and their principles that have been instrumental in advancing this compound research.

Analytical TechniquePrinciple of Separation/DetectionKey Advantages
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and a mobile phase. tandfonline.comnih.govVersatile, widely applicable. nih.gov
Gas Chromatography (GC) Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas. nih.govsigmaaldrich.comHigh resolution for volatile analytes. sigmaaldrich.com
Chiral Stationary Phases Differential interaction of enantiomers with a chiral column material. atlasofscience.orgDirect separation of enantiomers without derivatization. atlasofscience.org
Chiral Derivatization Conversion of enantiomers into diastereomers with different physical properties, allowing separation on achiral columns. fujifilm.comoup.comEnables separation on standard columns, can enhance detection sensitivity. fujifilm.com
Mass Spectrometry (MS) Separation of ions based on their mass-to-charge ratio. news-medical.netfujifilm.comHigh sensitivity and selectivity, provides molecular weight information. fujifilm.com
Tandem Mass Spectrometry (MS/MS) Fragmentation of selected ions to obtain structural information. researchgate.netmdpi.comIncreased confidence in compound identification. mdpi.com
Ion Mobility-Mass Spectrometry (IM-MS) Separation of ions based on their size, shape, and charge in a gas-filled drift tube, coupled with mass analysis. tandfonline.comProvides an additional dimension of separation for isomeric molecules. tandfonline.com

These methodological breakthroughs have been pivotal in moving the study of D-amino acids from the periphery to a central stage in biological sciences, paving the way for a deeper understanding of the roles of compounds like this compound in the intricate web of life.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9N3O2 B556032 D-Histidine CAS No. 351-50-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-amino-3-(1H-imidazol-5-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c7-5(6(10)11)1-4-2-8-3-9-4/h2-3,5H,1,7H2,(H,8,9)(H,10,11)/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNDVDQJCIGZPNO-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(NC=N1)C[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70889344
Record name D-Histidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70889344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

351-50-8
Record name D-Histidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=351-50-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D-Histidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000351508
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-Histidine
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name D-Histidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70889344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-histidine hydrochloride monohydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.922
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name D-HISTIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4JE5HRM5CH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biological Occurrence and Physiological Distribution of D Histidine

Endogenous Presence in Mammalian Systems

While the L-enantiomers of amino acids are the primary constituents of proteins, the presence of D-amino acids in mammals is increasingly recognized. researchgate.net Free D-amino acids are found in human tissues and body fluids, although generally at low levels. tandfonline.comresearchgate.net Their presence is regulated through a combination of dietary intake, synthesis by gut microbiota, and endogenous enzymatic processes. tandfonline.com Mammals possess enzymes like D-amino acid oxidase (DAAO), which is primarily found in the kidney, liver, and brain, and is responsible for the degradation of neutral and basic D-amino acids. frontiersin.org This enzyme plays a crucial role in maintaining low levels of these D-amino acids. tandfonline.comfrontiersin.org

Specifically for D-Histidine, its endogenous presence is less well-characterized compared to other D-amino acids like D-serine and D-aspartate, which have known roles as signaling molecules in the central nervous system. researchgate.nettandfonline.comresearchgate.net However, studies have detected various D-amino acids in mammalian physiological fluids. For instance, D-amino acids have been identified in plasma, urine, cerebrospinal fluid, and amniotic fluid, with the highest concentrations typically found in urine. researchgate.net While specific quantitative data for endogenous this compound across all mammalian tissues is not extensively detailed in the provided results, the enzymatic machinery for its degradation exists, suggesting its presence and the body's capacity to metabolize it. frontiersin.org The catabolism of L-histidine is a well-defined pathway involving the enzyme histidase, primarily in the liver and skin, leading to the formation of trans-urocanate. mdpi.comnih.gov

This compound in Microbial Ecosystems

Presence and Utilization by Bacterial Strains

D-amino acids are significant components of the microbial world, particularly in the structure of bacterial cell walls. tandfonline.com Bacteria have the capacity to produce a wide range of D-amino acids, which can be released into their environment. tandfonline.com Some bacteria can utilize histidine as a source of carbon, nitrogen, and energy through the histidine utilization (Hut) pathway. asm.orgasm.orgnih.gov This pathway involves a series of enzymatic steps to break down histidine into ammonia (B1221849), glutamate (B1630785), and other compounds. asm.orgnih.gov

Research has shown that various bacterial strains can utilize histidine. For example, studies on marine bacteria from the Gdańsk Deep revealed that a high percentage of neustonic and planktonic bacteria utilized histidine for optimal growth. pjoes.com While many bacteria can catabolize L-histidine, the specific utilization of this compound is also a noted phenomenon. Some bacteria that cannot synthesize certain D-amino acids on their own are capable of incorporating externally supplied D-amino acids into their peptidoglycan. mdpi.com For instance, this compound has been shown to alleviate survival pressure in Salmonella strains deficient in L-histidine biosynthesis. mdpi.com

Role in Microbial Community Dynamics

D-amino acids released by bacteria can act as signaling molecules, influencing the dynamics of microbial communities. tandfonline.com They play a role in regulating the structure and amount of peptidoglycan during bacterial growth, thereby affecting cell wall dynamics. tandfonline.com this compound, specifically, has been identified as an anti-biofilm agent. medchemexpress.comnih.gov It can inhibit the formation of biofilms by pathogens like Pseudomonas aeruginosa and promote the disintegration of mature biofilms. medchemexpress.comnih.gov This effect is achieved by downregulating the expression of genes related to quorum sensing, a cell-to-cell communication system that bacteria use to coordinate group behaviors. medchemexpress.comnih.gov For example, this compound has been shown to downregulate the RhlI/RhlR quorum-sensing system in P. aeruginosa. medchemexpress.comnih.gov

Furthermore, D-amino acids can influence the composition of the gut microbiota. researchgate.net The gut microbiota, in turn, can metabolize dietary amino acids, including histidine, into various compounds that affect the host's physiology. frontiersin.orgnih.gov The interaction between dietary histidine, the gut microbiota, and the production of metabolites like imidazole (B134444) propionate (B1217596) has been linked to metabolic health. diabetesjournals.org

Dietary and Exogenous this compound Sources in Biological Contexts

D-amino acids are present in a variety of foods, particularly those that have undergone processing such as heating, alkali treatment, or fermentation. tandfonline.comd-aminoacids.commdpi.com Fermented foods like cheese, yogurt, wine, vinegar, and soy sauce are known to contain higher levels of D-amino acids due to microbial activity during fermentation. d-aminoacids.commdpi.comresearchgate.net

L-Histidine is an essential amino acid for humans and is obtained from protein-rich foods. mdpi.comnih.govwikipedia.org Good dietary sources of L-histidine include meat, chicken, fish, soybeans, peas, oats, and wheat. mdpi.comverywellhealth.com While most dietary histidine is in the L-form, the processing and fermentation of these foods can lead to the formation of this compound. tandfonline.com For instance, high levels of this compound have been reported in pooled diets, with one study suggesting that farmed salmon, which may be supplemented with DL-histidine, could be a potential source. tandfonline.com

Exogenous this compound can also be introduced into biological systems for research purposes to study its effects. Studies on yeast (Saccharomyces cerevisiae) have shown that the addition of exogenous histidine can impact cellular processes, such as reducing copper availability. microbialcell.comnih.gov In the context of cancer research, exogenous L-histidine treatment has been observed to affect the expression of various tumor markers in hepatocellular carcinoma cells. nih.gov

Table 1: Examples of Food Categories Containing D-Amino Acids

Food Category Presence of D-Amino Acids Specific D-Amino Acids Mentioned (General)
Fermented Foods High levels due to microbial activity. d-aminoacids.commdpi.com D-Alanine, D-Aspartic Acid, D-Glutamic Acid. d-aminoacids.com
Processed Foods Increased levels due to heating or alkali treatment. tandfonline.commdpi.com Varies depending on the food and processing method.
Dairy Products Present, especially in aged cheeses and yogurt. d-aminoacids.com D-Alanine, D-Aspartic Acid, D-Glutamic Acid. d-aminoacids.com
Beverages Found in fermented beverages like wine, beer, and sake. d-aminoacids.comresearchgate.net D-Proline (in wine, beer, vinegar). d-aminoacids.com

Metabolic Pathways and Enzymology of D Histidine

D-Histidine as a Precursor in Specific Biochemical Transformations

Current scientific literature, as evidenced by the provided search results, does not extensively document specific biochemical transformations where this compound itself serves as a precursor. Research in this area predominantly focuses on the roles of L-histidine, the stereoisomer that is incorporated into proteins and participates in various metabolic pathways. While this compound can be produced through enzymatic action, such as by histidine ammonia-lyase (HAL) mdpi.comresearchgate.net, its function as a precursor in biochemical transformations is not a primary subject of the reviewed studies. Consequently, detailed research findings and data tables specifically illustrating this compound's precursor roles cannot be provided based on the available information.

List of Mentioned Compounds:

this compound

L-Histidine

Histamine (B1213489)

β-alanine

Carnosine

Anserine

3-Methylhistidine

Ergothioneine (B1671048)

Trans-urocanate

Urocanic acid

Glutamate (B1630785)

α-ketoglutarate

Histidine-rich proteins

Histidine decarboxylase

Histidine ammonia-lyase (Histidase)

Urocanase

Glutamate formiminotransferase

Molecular and Cellular Functions of D Histidine

D-Histidine in Enantioselective Recognition and Receptor Interactions

The distinct three-dimensional arrangement of this compound compared to L-histidine is the basis for its differential recognition by chiral biological molecules such as receptors and enzymes. This enantioselective discrimination is fundamental to its specific biological effects.

Specificity of this compound Binding to Biological Receptors (e.g., taste receptors)

Biological receptors, particularly those involved in sensory perception, often display a high degree of stereospecificity. Taste receptors, for instance, can differentiate between amino acid enantiomers. The T1r family of G protein-coupled receptors (GPCRs) are responsible for detecting sweet and umami tastes. nih.govnih.govinsybio.com Generally, umami receptors (T1r1/T1r3) are activated by L-amino acids, while sweet taste receptors (T1r2/T1r3) can be activated by certain D-amino acids. insybio.com

Research on fish T1r receptors, which have broad specificity for L-amino acids, shows that the recognition process is highly dependent on the L-configuration of the α-amino and carboxy groups. nih.govplos.org While the binding of this compound to taste receptors is not as extensively characterized as other amino acids, the principles of enantioselectivity suggest a weaker or different interaction compared to L-histidine. For example, studies on zinc uptake in human erythrocytes, a process mediated by a transporter, showed that L-histidine stimulated zinc uptake, whereas this compound acted as a simple chelator and reduced it. nih.gov This indicates that the transporter system can distinguish between the metal complexes formed by the two enantiomers, highlighting a clear case of differential biological recognition. nih.gov

The chiral discrimination between L- and this compound can be challenging but has been achieved using synthetic systems, such as achiral cubane-bridged bis-porphyrins, which can be induced to adopt different conformations in the presence of each enantiomer. nih.govacs.org

Table 1: Comparison of Biological Recognition for this compound vs. L-Histidine
Biological SystemInteraction with this compoundInteraction with L-HistidineReference
Sweet Taste Receptors (general)Potential for weak activation, as seen with other D-amino acids.Generally does not activate sweet receptors. insybio.com
Umami Taste Receptors (general)Generally does not activate umami receptors.Activates umami receptors, contributing to savory taste. insybio.com
Erythrocyte Zinc TransporterDoes not stimulate uptake; acts as an extracellular chelator, reducing uptake.Forms a complex that is recognized by the transporter, stimulating zinc uptake. nih.gov

Differential Recognition by Enzymatic Systems (e.g., aminoacyl-tRNA synthetases)

Enzymatic systems exhibit profound stereospecificity to ensure the fidelity of metabolic and biosynthetic pathways. Aminoacyl-tRNA synthetases (aaRS) are critical enzymes in protein synthesis that catalyze the attachment of an amino acid to its cognate tRNA. frontiersin.org These enzymes are highly specific for L-amino acids, which are the exclusive building blocks of proteins in almost all living organisms. nih.gov

Histidyl-tRNA synthetase (HisRS) specifically recognizes L-histidine and attaches it to tRNAHis. aars.online The active site of HisRS is precisely shaped to accommodate the L-enantiomer, and this compound is effectively excluded. This discrimination is essential for preventing the incorporation of D-amino acids into nascent polypeptide chains, which would disrupt protein structure and function. While natural aaRSs stringently reject D-amino acids, engineered "orthogonal" aaRS/tRNA pairs have been developed to intentionally incorporate unnatural amino acids, including D-isomers or other histidine analogues, into proteins for research purposes. frontiersin.orgacs.org

Beyond protein synthesis, other enzymes also show differential recognition. For instance, D-amino acid oxidase is an enzyme that specifically metabolizes D-amino acids, but its activity towards this compound is generally lower than for other D-amino acids.

This compound in Protein and Peptide Chemistry

The incorporation of this compound into peptides is a key strategy in peptidomimetic design and medicinal chemistry. Replacing a naturally occurring L-amino acid with its D-enantiomer can dramatically alter the peptide's structure and biological properties.

Incorporation into Peptide Structures and Peptidomimetics

Peptides containing this compound are synthesized to enhance their therapeutic potential. A primary reason for this modification is to increase the peptide's stability against enzymatic degradation by proteases, which are specific for L-amino acid peptide bonds. This increased stability prolongs the peptide's half-life in biological systems.

This compound can be incorporated into various peptide structures, including linear and cyclic peptides. researchgate.net For example, in the design of antifungal agents, synthetically modified histidines have been incorporated into tripeptidomimetics to enhance their activity. nih.gov The inclusion of D-amino acids is a well-established method for creating peptidomimetics with improved pharmacological profiles. mdpi.comresearchgate.net

Influence of this compound on Peptide Conformation and Bioactivity

The substitution of an L-histidine with a this compound residue has significant conformational consequences. It can disrupt secondary structures like α-helices and β-sheets or, conversely, induce the formation of specific turns (e.g., β-turns) that may be crucial for receptor binding. The imidazole (B134444) side chain of histidine often acts as a molecular switch, influencing conformation in response to pH changes. researchgate.net The stereochemistry at the α-carbon directly impacts the spatial orientation of this important functional group.

These conformational changes directly affect bioactivity. For instance, the antimicrobial activity of histidine-rich peptides, which often act by disrupting bacterial membranes, can be modulated by introducing this compound. nih.govnovoprolabs.com The altered three-dimensional structure can lead to changes in receptor affinity and selectivity. In some cases, a D-amino acid substitution can convert a receptor agonist into an antagonist or vice versa. The oxidation of the histidine side chain can also significantly alter peptide dissociation patterns and reduce preferential cleavage, an effect that would be compounded by changes in stereochemistry. nih.gov

Table 2: Effects of D-Amino Acid Incorporation on Peptide Properties
PropertyEffect of this compound IncorporationRationaleReference
Proteolytic StabilityIncreasedProteases are stereospecific for L-amino acid peptide bonds. nih.gov
Secondary StructureDisruption of α-helices/β-sheets; induction of β-turns.The D-configuration alters the peptide backbone's rotational angles (phi/psi). researchgate.net
BioactivityCan be increased, decreased, or altered (e.g., agonist to antagonist).Changes in conformation affect binding to biological targets. nih.gov
AntigenicityGenerally reduced.Less susceptible to antigen processing and presentation.

This compound and Metal Ion Coordination in Biological Systems

The imidazole side chain of histidine is one of the strongest coordinating ligands for metal ions among the natural amino acids. nih.govnih.gov It plays a crucial role in the structure and function of many metalloproteins by binding to ions such as copper (Cu²⁺), zinc (Zn²⁺), nickel (Ni²⁺), and iron (Fe²⁺). mdpi.comresearchgate.net The coordination can involve one or both of the nitrogen atoms in the imidazole ring, depending on the pH and the metal ion involved. mdpi.comacs.org

As previously mentioned, the differential effect of D- and L-histidine on zinc uptake in erythrocytes demonstrates that biological systems can distinguish between the chiral metal-histidine complexes. nih.gov This suggests that while this compound can coordinate with metal ions in a manner chemically similar to L-histidine, the resulting complex's shape and interaction with specific biological transporters or enzymes are distinct.

Table 3: Metal Ions Coordinated by Histidine and Biological Relevance
Metal IonCoordination SiteBiological Relevance of Histidine-Metal ComplexesThis compound Specific FindingsReference
Zinc (Zn²⁺)Imidazole Nitrogen(s)Structural roles in proteins (e.g., zinc fingers), catalytic sites of enzymes.D-His-Zn complex is not recognized by erythrocyte zinc transporter. nih.govnih.govmdpi.comacs.org
Copper (Cu²⁺)Imidazole Nitrogen(s)Electron transfer, catalysis in enzymes (e.g., oxidases), amyloid formation.D-His-Cu complex can catalyze peptide formation and has antibacterial properties. nih.govmedchemexpress.comresearchgate.net
Nickel (Ni²⁺)Imidazole Nitrogen(s)Component of certain microbial enzymes (e.g., urease).Forms stable octahedral complexes. mdpi.comresearchgate.net
Iron (Fe²⁺/Fe³⁺)Imidazole Nitrogen(s)Oxygen transport (in hemoglobin, myoglobin), electron transport (in cytochromes).Not specifically detailed in provided context. nih.gov

Coordination Chemistry in Enzyme Active Sites

The imidazole side chain of histidine is a versatile ligand in the active sites of many enzymes, playing a crucial role in coordinating with metal ions to facilitate catalysis. reddit.comnih.gov This coordination is fundamental to the function of a wide array of metalloenzymes. The pKa of the imidazole ring is approximately 7, which allows it to act as either a proton donor or acceptor at physiological pH, making it an excellent candidate for acid-base catalysis. reddit.com

Histidine residues are frequently found in the active sites of enzymes that bind divalent metal ions such as zinc (Zn²⁺), copper (Cu²⁺), nickel (Ni²⁺), and iron (Fe²⁺). nih.gov The nitrogen atoms of the imidazole ring can coordinate with these metal ions, stabilizing their binding and correctly orienting them for catalytic activity. reddit.com For example, in many zinc-containing enzymes, three histidine residues and a water molecule coordinate the zinc ion. nih.gov This coordination geometry is critical for the enzyme's function, which often involves activating the bound water molecule to act as a nucleophile. nih.gov

The flexibility of histidine's coordination allows for different geometries, such as tetrahedral, square pyramidal, or octahedral, depending on the metal ion and the protein environment. nih.gov This adaptability is vital for the diverse functional roles these metal complexes play in both catalytic and structural contexts within enzymes. nih.gov The orientation of the histidine side chains can modulate the structure and dynamics of the metalloenzyme active site, influencing the binding of substrates and the energetics of the catalytic reaction. nih.gov

Metal IonTypical Coordination GeometryExample Enzyme/Protein ClassRole of Histidine Coordination
Zinc (Zn²⁺)TetrahedralCarbonic Anhydrase, ACMSDActivation of water, stabilization of reaction intermediates. nih.gov
Copper (Cu²⁺)Distorted TetrahedralHemocyanin, Cytochrome c oxidaseOxygen transport, electron transfer. nih.gov
Nickel (Ni²⁺)Square pyramidal or OctahedralUreaseCatalysis of urea (B33335) hydrolysis. nih.gov
Table 1: Coordination of Metal Ions by Histidine in Enzyme Active Sites.

Catalytic Roles in Bio-inspired Processes

The understanding of histidine's role in natural enzymes has inspired the design of synthetic catalysts and materials. nih.govornl.gov The coordination of histidine with metal ions is a key motif that has been replicated in bio-inspired systems to create catalysts with enzyme-like efficiency and selectivity. nih.gov These bio-inspired catalysts often aim to mimic the active sites of metalloenzymes to perform challenging chemical transformations under mild conditions. ornl.gov

One area where this has been particularly successful is in the development of self-healing polymers. Materials incorporating histidine-metal ion cross-links can exhibit remarkable self-healing properties. nih.gov The reversible nature of the coordination bonds allows the material to reform after being damaged. This is inspired by biological systems like the byssal threads of mussels, where histidine-rich domains coordinate with zinc ions to provide both strength and self-healing capabilities. nih.gov

Furthermore, histidine's imidazole group can be used to immobilize enzymes onto solid supports, such as metal-organic frameworks (MOFs), creating robust and reusable biocatalysts. nih.govacs.org The imidazole group can form coordinative bonds with the metal nodes of the MOF, providing a stable anchor for the enzyme. nih.gov This approach combines the high catalytic activity of enzymes with the stability and recyclability of heterogeneous catalysts. nih.gov

This compound in Cellular Signaling Pathways and Post-Translational Modifications

Histidine residues in proteins are subject to various post-translational modifications (PTMs) that play significant roles in cellular signaling and regulation. rsc.org These modifications can alter a protein's structure, activity, localization, and interactions with other molecules.

Influence on Histidine Residue Modifications (e.g., phosphorylation, methylation)

Phosphorylation:

Histidine phosphorylation is a crucial but often overlooked PTM in cellular signaling. nih.gov Unlike the more studied serine, threonine, and tyrosine phosphorylation, phosphohistidine (B1677714) is acid-labile, which has made its detection and study more challenging. nih.govnih.gov Nevertheless, it is estimated to be significantly more abundant than phosphotyrosine. nih.gov

In bacteria, histidine phosphorylation is a key component of two-component signal transduction systems, where a sensor histidine kinase autophosphorylates a histidine residue in response to an environmental stimulus. nih.gov The phosphate (B84403) group is then transferred to an aspartate residue on a response regulator protein, eliciting a cellular response. nih.gov While this canonical two-component system is not prevalent in mammals, histidine phosphorylation does occur and plays important roles. uu.nlmdpi.com In human cells, histidine phosphorylation has been identified in processes such as ion channel regulation. mdpi.com However, some research suggests that in mammalian cells, histidine phosphorylation primarily serves as a metabolic intermediate rather than a direct signaling switch. uu.nl

Methylation:

Histidine methylation is another important PTM that can occur on either the N1 or N3 nitrogen of the imidazole ring, forming 1-methylhistidine or 3-methylhistidine. nih.govresearchgate.net This modification is catalyzed by protein histidine methyltransferases (PHMTs). nih.gov Histone proteins, which are crucial for chromatin structure and gene regulation, can be methylated on their histidine residues. nih.govwikipedia.org

Recent studies have identified specific histidine methylation sites on histones H2A and H3. nih.gov For instance, Nτ-methylhistidine has been found at His-82 in the globular domain of histone H2A and at His-39 in the N-terminal tail of histone H3 in both calf thymus and human HEK293T cells. nih.gov These modifications may act as epigenetic marks, influencing the chromatin state and gene expression. nih.gov Histidine methylation is also found to be enriched in zinc-binding domains, suggesting a potential interplay between this PTM and the metal-coordinating functions of histidine. nih.gov The presence of histidine methylation within specific sequence motifs, such as mono-spaced repetitive histidine sequences, suggests a regulated process. biorxiv.org

ModificationEnzymes InvolvedKey FunctionsExample Proteins
PhosphorylationHistidine Kinases, Phosphatases (e.g., PHPT1)Signal transduction (bacteria), metabolic intermediate, ion channel regulation. nih.govuu.nlmdpi.comBacterial sensor kinases, KCa3.1, G protein β subunit. nih.govmdpi.com
MethylationProtein Histidine Methyltransferases (e.g., SETD3, METTL9)Epigenetic regulation, modulation of protein function. researchgate.netnih.govHistones (H2A, H3), Actin. nih.govnih.gov
Table 2: Post-Translational Modifications of Histidine Residues.

D Histidine in Specific Biological Systems

Neurobiological Roles and Mechanisms of D-Histidine

The neurobiological functions of histidine are primarily linked to its role as a precursor to the neurotransmitter histamine (B1213489) frontiersin.orgnih.govmdpi.com. While L-histidine is the established precursor, the specific contributions of this compound in mammalian neural tissues are less defined in the provided literature.

This compound as a Precursor in Neurotransmitter Synthesis Pathways (e.g., histamine)

L-histidine serves as the direct precursor for the synthesis of histamine, a monoamine neurotransmitter. This conversion is catalyzed by the enzyme histidine decarboxylase (HDC), a process that requires pyridoxal (B1214274) phosphate (B84403) as a cofactor nih.govmdpi.comtmc.edunih.gov. Histamine plays a significant role in regulating various physiological processes, including sleep-wake cycles, arousal, appetite, and cognitive functions mdpi.comelifesciences.org. Research indicates that changes in plasma L-histidine levels can influence brain L-histidine and histamine levels, as the histidine decarboxylase enzyme is not saturated under normal conditions mdpi.com. However, the provided literature does not detail specific pathways where this compound acts as a precursor in mammalian neurotransmitter synthesis.

Transport and Metabolism of this compound in Neural Tissues

Amino acid transporters play a critical role in delivering essential amino acids, including histidine, into the central nervous system (CNS) across the blood-brain barrier (BBB) mdpi.com. Histidine transport into the brain can occur via a system that recognizes multiple amino acids, including System N, which preferentially transports amino acids with nitrogen in their side chains, such as asparagine and glutamine mdpi.com. In Drosophila, a specific histidine transporter, TADR, has been identified as essential for visual neurotransmission, facilitating the local synthesis of histamine at neuronal terminals elifesciences.org.

The metabolism of histidine (primarily L-histidine) involves several pathways, including decarboxylation to histamine, deamination to urocanic acid and ammonia (B1221849) via histidine ammonia lyase (histidase), and conversion to glutamate (B1630785) nih.govmdpi.comnih.govwikipedia.orgresearchgate.net. While these pathways are established for histidine, specific details regarding the transport and metabolism of this compound within mammalian neural tissues are not extensively covered in the provided search results.

Potential Neurobiological Effects and Implications in Neurological Disorders

Disruptions in histaminergic neurotransmission have been associated with a range of neurological disorders, including schizophrenia and various neurodegenerative diseases elifesciences.org. Studies are investigating the effects of L-histidine supplementation for potential benefits in neurological disorders nih.govresearchgate.net. Experimental histidinemia, a condition resulting from a lack of functional histidase activity, leads to elevated histidine levels and has been occasionally linked to neurological symptoms, though the disorder is generally considered benign researchgate.net. Furthermore, ergothioneine (B1671048), a derivative of L-histidine, has been hypothesized to offer protection against oxidative damage, and reduced levels of ergothioneine have been observed in individuals with Parkinson's disease nih.gov. However, direct research linking this compound to specific neurobiological effects or its implications in neurological disorders is not detailed in the provided literature.

This compound in Microbial Physiology and Pathogenesis

This compound has demonstrated significant effects on the physiology and pathogenesis of various bacteria, most notably Pseudomonas aeruginosa. Its primary impact lies in its ability to modulate biofilm formation and virulence.

Modulation of Bacterial Biofilm Formation and Dispersal by this compound

This compound has emerged as a potent agent for combating bacterial biofilms, particularly in Pseudomonas aeruginosa nih.govd-nb.infomedchemexpress.comresearchgate.netresearchgate.netresearchgate.netnih.gov. Biofilms are complex communities of bacteria encased in a self-produced matrix, which confer resistance to antibiotics and host immune responses nih.govd-nb.info. This compound effectively inhibits the initial formation of biofilms and promotes the dispersal or disassembly of mature biofilms nih.govd-nb.infomedchemexpress.comresearchgate.netresearchgate.netresearchgate.netnih.gov. This anti-biofilm activity is partly attributed to its ability to downregulate quorum sensing (QS) systems, such as the RhlI/RhlR pathway, which are crucial for bacterial communication and the regulation of virulence factors nih.govmedchemexpress.comresearchgate.netresearchgate.net. D-amino acids, including this compound, are thought to inhibit biofilm formation through various mechanisms, such as interfering with protein synthesis, extracellular polymeric substance production, and by altering bacterial cell surface properties researchgate.netresearchgate.net. This compound has also been shown to disrupt the cell membrane of Porphyromonas gingivalis nih.govd-nb.info.

Effects of this compound on Bacterial Growth and Virulence Gene Expression

Data Table: Effects of this compound on Pseudomonas aeruginosa

Effect on Biofilm/VirulenceObserved ImpactMechanism/Associated GenesSupporting Studies
Biofilm Formation InhibitionDownregulation of QS genes (RhlI/RhlR), reduced motility, reduced pathogenicity, interference with bacterial membrane stability, inhibition of initial adhesion nih.govd-nb.infomedchemexpress.comresearchgate.netresearchgate.netresearchgate.netnih.gov
Mature Biofilm Dispersal Promotion/Triggered DisassemblyMechanisms not fully detailed, but associated with overall anti-biofilm activity nih.govd-nb.infomedchemexpress.comresearchgate.netresearchgate.netresearchgate.netnih.gov
Motility (Swarming & Swimming) ReductionAssociated with downregulation of QS genes and pathogenicity nih.govd-nb.inforesearchgate.netresearchgate.net
Bacterial Growth No significant effect- nih.govd-nb.inforesearchgate.netresearchgate.netresearchgate.netnih.gov
Virulence Gene Expression (QS-associated) DownregulationSpecifically RhlI/RhlR genes nih.govmedchemexpress.comresearchgate.netresearchgate.net
Virulence Factors (e.g., Pyocyanin) Reduction in productionLinked to QS system modulation nih.gov
Pathogenicity ReductionConsequence of reduced motility and virulence gene expression nih.govd-nb.inforesearchgate.netresearchgate.net
Antibiotic Susceptibility (e.g., Amikacin) Enhanced susceptibilitySynergistic effect when combined with antibiotics nih.govd-nb.inforesearchgate.netnih.gov

Compound List:

this compound

L-Histidine

Histamine

Ergothioneine

Amikacin

Pyocyanin

Advanced Methodologies and Analytical Approaches for D Histidine Research

Enantioselective Analytical Chemistry Techniques

Distinguishing and quantifying D-histidine from its enantiomer, L-histidine, and other amino acids necessitates techniques with high enantioselectivity and sensitivity.

Chiral Chromatographic Separations for this compound Quantification

Chiral chromatography is a cornerstone for separating and quantifying enantiomers. High-performance liquid chromatography (HPLC) utilizing chiral stationary phases (CSPs) is widely employed for amino acid enantioseparation researchgate.net. Macrocyclic glycopeptide-based CSPs, such as those based on teicoplanin (e.g., Astec CHIROBIOTIC T columns), have shown significant promise for the direct separation of underivatized amino acids, including histidine sigmaaldrich.comsigmaaldrich.com. These phases are compatible with both organic and aqueous mobile phases, facilitating the separation of polar and ionic compounds like amino acids sigmaaldrich.com. Mobile phases often consist of mixtures of water, organic modifiers (like methanol (B129727) or acetonitrile), and additives such as formic acid sigmaaldrich.comsigmaaldrich.com. On these glycopeptide CSPs, D-enantiomers, including this compound, are often more strongly retained than their L-counterparts sigmaaldrich.com.

Alternatively, chiral derivatization prior to chromatographic analysis can enhance separation efficiency and detection sensitivity researchgate.netmdpi.comnih.govacs.orgacs.org. This involves reacting the amino acid enantiomers with a chiral derivatization reagent (CDR) to form diastereomers, which can then be separated on achiral columns or even on chiral columns with improved resolution researchgate.netmdpi.comnih.govacs.orgacs.org. Common derivatization reagents include OPA-IBLC andrews.edu, N-(4-nitrophenoxycarbonyl)-l-phenylalanine (S-NIFE) nih.govacs.org, and Nα-(2,4-dinitro-5-fluorophenyl)-l-alaninamide (FDAA) nih.gov. Gas chromatography (GC) coupled with chiral stationary phases or derivatization is also a common approach for D-amino acid analysis researchgate.netmdpi.com.

Table 6.1.1.1: Chiral Chromatographic Separation of Histidine Enantiomers

Chromatographic TechniqueChiral Stationary Phase (CSP) TypeMobile Phase Components (Example)This compound Retention CharacteristicKey Derivatization Reagents (if applicable)Reference(s)
HPLCMacrocyclic Glycopeptide (Teicoplanin-based)Water:Methanol:Formic Acid (e.g., 30:70:0.006)Generally more retained than L-histidineN/A (direct analysis) sigmaaldrich.comsigmaaldrich.com
HPLCPolysaccharide-basedVaries (often normal phase)VariesVaries mdpi.commdpi.com
HPLCMacrocyclic Antibiotic (Ristocetin A)Varies (polar-organic or normal phase)VariesN-FMOC-histidine mst.edu
HPLCBINOL-derived phasesVariesVariesN/A rsc.orgacs.org
GC / LC-MSVarious Chiral PhasesVariesVariesOPA-IBLC, S-NIFE, FDAA researchgate.netmdpi.comnih.govacs.orgacs.organdrews.edunih.gov

Fluorescent Probes for Chemoselective and Enantioselective this compound Detection

Fluorescent probes offer sensitive and selective detection methods for chiral molecules. BINOL (1,1′-bi-2-naphthol)-based structures have been extensively developed as fluorescent sensors for enantioselective recognition of amino acids, including histidine rsc.orgacs.orgrsc.orgresearchgate.net. These probes often incorporate functional groups that can interact specifically with amino acids, leading to a change in fluorescence intensity or wavelength rsc.orgresearchgate.net. For instance, probes complexed with metal ions like Zn2+ or Cu2+ can exhibit enhanced fluorescence upon binding to specific amino acid enantiomers due to the formation of rigid complexes or selective displacement of the metal ion rsc.orgresearchgate.netrsc.orggoogle.com.

Specific probes have been designed for histidine, demonstrating chemoselectivity (recognizing histidine over other amino acids) and enantioselectivity (distinguishing between D- and L-histidine) researchgate.netrsc.orggoogle.com. For example, a BINOL-based chiral dialdehyde (B1249045) in combination with Zn2+ has shown chemoselective and enantioselective fluorescent responses to histidine, with different emission signals for each enantiomer researchgate.net. Another probe, (S)-6, was specifically designed for histidine recognition rsc.org. These probes can provide visual discrimination or quantitative data on histidine enantiomeric composition through fluorescence measurements researchgate.netrsc.org.

Table 6.1.2.1: Fluorescent Probes for this compound Detection

Probe Design BasisKey Structural FeaturesTarget Analyte(s)Detection MechanismSelectivityKey Metal Ion (if applicable)Reference(s)
BINOL-basedChiral dialdehydeHistidineFluorescence enhancementChemoselective, EnantioselectiveZn2+ researchgate.net
BINOL-basedChiral dialdehydeHistidineFluorescence enhancementChemoselective, EnantioselectiveZn2+ rsc.org
BINOL-basedFunctionalized BINOLHistidineFluorescence enhancementEnantioselective (for histidine)N/A rsc.org
Naphthalimide/CoumarinMetal complexationHistidineFluorescence enhancementHigh sensitivity, interference resistanceMetal ions google.com

Mass Spectrometry-Based Approaches for this compound Profiling

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), is a powerful tool for profiling and quantifying this compound in complex biological matrices researchgate.netmdpi.com. Similar to chromatographic separations, chiral derivatization is often employed to enable enantioselective analysis researchgate.netmdpi.comnih.govacs.org. Reagents like S-NIFE or FDAA react with amino acids to form diastereomeric derivatives that can be separated by LC and then detected by MS/MS for high specificity and sensitivity nih.govacs.orgacs.org.

Differential ion mobility spectrometry coupled with mass spectrometry (DMS-MS) represents a more advanced technique for chiral analysis, offering rapid separation of enantiomers based on their differential gas-phase mobilities after derivatization nih.govacs.orgacs.orgnih.gov. This approach can provide high-throughput analysis and is valuable for profiling D-amino acids, which are emerging as potential biomarkers in neurological diseases mdpi.comacs.org.

Table 6.1.3.1: Mass Spectrometry Approaches for this compound Analysis

MS TechniqueCoupled ChromatographyChiral Derivatization Reagent (Example)Primary ApplicationKey FeaturesReference(s)
LC-MS/MSHPLCS-NIFE, FDAA, OPA-IBLCQuantification, ProfilingHigh sensitivity, specificity researchgate.netmdpi.comnih.govacs.organdrews.edu
GC-MSGCVariesQuantification, ProfilingSensitive detection researchgate.netmdpi.com
IMS-MSN/AS-NIFE, FDAAEnantiomeric Separation, ProfilingRapid analysis, high throughput nih.govacs.orgacs.orgnih.gov

Stereoselective Synthetic Strategies for this compound and its Derivatives for Research Applications

The synthesis of enantiopure this compound and its derivatives is essential for various research purposes, including the creation of chiral probes, therapeutic agents, and modified peptides.

Chemical Synthesis of Enantiopure this compound Analogs

Enantiopure this compound can be obtained through several chemical synthesis strategies. One approach involves the asymmetric transformation of readily available L-histidine. This can be achieved by racemizing L-histidine in the presence of an aldehyde (e.g., salicylic (B10762653) aldehyde) and tartaric acid in an acetic acid medium, followed by selective precipitation of the this compound tartrate salt and subsequent recovery of pure this compound google.com.

Another strategy is direct asymmetric synthesis, which aims to build the chiral center stereoselectively from achiral precursors. For example, asymmetric alkylation of chiral Schiff bases derived from glycine (B1666218) esters and chiral auxiliaries has been employed to synthesize D-α-amino acid derivatives rsc.org. Furthermore, research into creating histidine analogs with altered side chains or heterocyclic moieties, such as β-(1,2,3-triazol-4-yl)-dl-alanine, is ongoing for applications like protein incorporation oup.com.

Table 6.2.1.1: Chemical Synthesis Strategies for this compound and Analogs

Synthetic StrategyStarting Materials / PrecursorsKey Reagents / ConditionsTarget Product(s) / AnalogsEnantiopurity / Yield (Example)Reference(s)
Asymmetric TransformationL-HistidineTartaric acid, Aldehyde (e.g., salicylic aldehyde), Acetic acidThis compoundHigh purity google.com
Asymmetric AlkylationGlycine ester, Chiral auxiliaryChiral Schiff base, Alkylating agentD-α-amino acid derivativesHigh enantioselectivity rsc.org
Analog SynthesisImidazole (B134444) precursorsVarious reagents for heterocyclic modificationβ-(1,2,3-triazol-4-yl)-dl-alanineVaries oup.com

Biocatalytic and Enzymatic Routes for this compound Production

Biocatalysis offers an environmentally friendly and highly stereoselective route for producing chiral compounds. Histidine ammonia-lyase (HAL) enzymes, found in various bacterial genera (e.g., Pseudomonas, Bacillus, Serratia), are known to catalyze the deamination of L-histidine to produce urocanic acid and ammonia (B1221849) mdpi.comresearchgate.net. Importantly, certain HALs have also been reported to be involved in the production of optically pure this compound, highlighting their potential for industrial applications mdpi.comresearchgate.net. Research into identifying and characterizing novel HALs with enhanced activity and specificity for this compound production continues to be an active area.

Table 6.2.2.1: Biocatalytic/Enzymatic Routes for this compound Production

Biocatalyst TypeSpecific Enzyme / OrganismSubstrateProductKey Reaction TypeEnantiopurityReference(s)
EnzymeHistidine Ammonia-Lyase (HAL)L-HistidineUrocanic acid, AmmoniaDeaminationOptically pure this compound (reported role) mdpi.comresearchgate.net
EnzymeHistidine Ammonia-Lyase (HAL)L-HistidineUrocanic acid, AmmoniaDeaminationOptically pure this compound (reported role) mdpi.comresearchgate.net

Compound List:

this compound

L-Histidine

Histidine ammonia-lyase (HAL)

Urocanic acid

Ammonia

BINOL (1,1′-bi-2-naphthol)

Zn2+

Cu2+

OPA-IBLC

S-NIFE

FDAA

N-FMOC-histidine

β-(1,2,3-triazol-4-yl)-dl-alanine

Salicylic aldehyde

Tartaric acid

Glycine ester

Chiral Schiff base

Ristocetin A

Teicoplanin

Future Perspectives and Unaddressed Research Questions on D Histidine

Elucidating the Full Spectrum of Endogenous D-Histidine Functions in Health and Disease

Despite the growing interest, the precise endogenous functions of this compound within complex biological systems remain largely undefined. While L-histidine is a precursor to histamine (B1213489) and carnosine, and plays roles in protein synthesis and buffering, the specific roles of this compound in mammalian physiology are less clear. Evidence suggests D-amino acids, in general, can act as regulatory molecules, can be toxic, or are involved in detoxification mechanisms tandfonline.com. In mammals, D-serine and D-aspartate have known roles in neurophysiology and neurogenesis, respectively nih.govresearchgate.net. However, the specific functions of this compound in the brain or other tissues are not well-characterized. Research is needed to determine if this compound itself has signaling roles, acts as a neuromodulator, or participates in specific metabolic pathways distinct from its L-enantiomer. Understanding its presence and concentration in various tissues and its potential involvement in disease states, such as neurological disorders or metabolic imbalances, is a critical future research direction. For instance, while circulating histidine levels decline in conditions like chronic obstructive pulmonary disease (COPD) and chronic kidney disease (CKD), the specific behavior of this compound in these or other pathologies is yet to be elucidated nih.gov.

Developing Novel this compound-Based Therapeutic Strategies and Research Tools

The unique properties of this compound, such as its resistance to proteolysis compared to L-peptides, make it an attractive candidate for drug development nih.gov. This compound derivatives are being explored for their potential in peptide synthesis and drug design, particularly in areas like cancer therapy due to their stability chemimpex.com. Furthermore, this compound's ability to act as a chelating agent suggests potential applications in metal ion coordination for catalytic processes or biochemical assays chemimpex.comchemimpex.com. Future research should focus on developing this compound-based therapeutic strategies, potentially leveraging its enhanced stability for peptide drugs or exploring its role in targeted drug delivery systems. The development of specific research tools, such as labeled this compound analogs for imaging or probes for detecting its presence and dynamics, is also crucial. For example, while radiolabeled L- and D-iodohistidine have been synthesized, D-[123I]iodohistidine showed superior tumor imaging potential in preclinical studies, highlighting the need for further development in this area snmjournals.org.

Investigating Environmental and Dietary Influences on this compound Homeostasis in Complex Organisms

The homeostasis of this compound in complex organisms is influenced by various factors, including diet and environmental exposures. While L-histidine is an essential dietary amino acid, the contribution of dietary this compound and its metabolic fate are less understood nutrivore.com. D-amino acids can be present in food due to natural origins or processing-induced changes like high temperatures or fermentation nih.gov. Investigating how dietary intake of this compound, or compounds that influence its metabolism, affects its endogenous levels and biological functions is a key area for future research. Understanding the environmental factors, such as gut microbiota interactions, that might influence this compound levels and homeostasis is also important. For instance, the presence of D-amino acids in soil, originating from bacterial cell walls, faeces, or synthetic compounds, and their subsequent fate and utilization by microbes and plants, indicates complex environmental interactions that warrant further study researchgate.net.

Advancements in In Vivo Imaging and Sensing of this compound Dynamics

Accurate and sensitive detection of histidine, including its D-enantiomer, in living organisms is essential for understanding its physiological roles and pathological implications nih.gov. Current methods for measuring histidine often involve destructive techniques that are unsuitable for real-time monitoring in living systems mdpi.com. While fluorescent probes and genetically encoded sensors have been developed for L-histidine, enabling intracellular imaging mdpi.compreprints.org, similar tools specifically for this compound are less common. Future research should focus on developing advanced in vivo imaging and sensing technologies for this compound. This includes creating specific probes or biosensors that can accurately track this compound concentrations and dynamics within cells and tissues, potentially aiding in the diagnosis and monitoring of diseases associated with altered this compound metabolism. The development of radiolabeled this compound analogs for SPECT/CT imaging has shown promise, suggesting a pathway for in vivo visualization snmjournals.org.

Understanding the Evolutionary Significance of this compound and D-Amino Acids in Biological Systems

The presence of D-amino acids, including this compound, in biological systems raises questions about their evolutionary origins and significance. While L-amino acids form the basis of proteins synthesized by ribosomes, D-amino acids are found in specific contexts, such as bacterial cell walls (e.g., D-alanine, D-glutamic acid) and certain peptide antibiotics tandfonline.comnih.govcabidigitallibrary.org. The persistence of D-amino acid metabolism in organisms, even when they can be detrimental, suggests an evolutionary advantage researchgate.net. Research into the evolutionary history of D-amino acid metabolism enzymes indicates complex pathways involving gene transfers and losses, suggesting their roles were critical during plant evolution researchgate.netnih.gov. Further investigation is needed to understand why this compound, specifically, is present and potentially utilized in biological systems. This includes exploring its potential roles in ancient metabolic pathways, its contribution to organismal adaptation, and the selective pressures that led to its retention alongside L-histidine. Understanding the evolutionary context may provide fundamental insights into the broader roles of D-amino acids in life's history.

Q & A

What experimental methodologies are employed to synthesize D-Histidine from L-Histidine, and what are their limitations?

This compound is synthesized via racemization of L-Histidine using catalytic systems. A common method involves dissolving L-Histidine in acetic acid with water and salicylaldehyde as a catalyst, achieving a racemization rate of 63% under optimized conditions (e.g., 24 hours at 100°C) . Asymmetric transformation techniques can further enhance this compound yield by leveraging solubility differences between enantiomers. Limitations include incomplete conversion, requiring iterative purification steps like recrystallization. Researchers should validate enantiomeric purity using chiral HPLC or polarimetry .

How does this compound inhibit biofilm formation in Pseudomonas aeruginosa, and what assays confirm this effect?

This compound disrupts biofilm formation via multiple mechanisms:

  • QS System Modulation : RT-qPCR reveals dose-dependent inhibition of RhlI/RhlR genes (key quorum-sensing regulators), reducing pyocyanin production and proteolytic activity .
  • Motility Suppression : Swarming and swimming motility assays show >50% inhibition at 100 mM this compound, critical for biofilm maturation .
  • Biofilm Quantification : Crystal violet staining quantifies biofilm biomass reduction (55% at 100 mM), while confocal laser scanning microscopy (CLSM) visualizes structural disintegration .
    Contradictory data on Las system gene expression (e.g., irregular upregulation) suggest additional pathways require exploration .

What methodological approaches resolve contradictions in this compound’s effects on quorum-sensing (QS) gene expression?

Conflicting results (e.g., Las system irregularities) may arise from:

  • Strain-Specific Responses : Testing across P. aeruginosa strains (e.g., antibiotic-resistant variants) using RNA-seq to identify conserved vs. divergent pathways .
  • Concentration Gradients : Dose-response experiments (0.1–100 mM) differentiate biphasic effects (e.g., low vs. high concentrations) .
  • Temporal Analysis : Time-course RT-qPCR or proteomics can track dynamic gene expression changes during biofilm development .

How does this compound enhance antibiotic efficacy, and what assays validate synergism?

This compound synergizes with antibiotics like amikacin by:

  • Membrane Permeabilization : Increased antibiotic uptake via histidine permease pathways, validated using fluorescent dye leakage assays .
  • MIC Reduction : Microdilution assays show a 50% reduction in amikacin MIC (1.6 µg/mL to 0.8 µg/mL) when combined with 100 mM this compound .
  • Biofilm Dispersal : Pre-formed biofilms treated with this compound exhibit 50% dispersion (crystal violet assay), enhancing antibiotic penetration .

What role does the leucine-responsive regulatory protein (Lrp) play in this compound utilization?

In Salmonella typhimurium, Lrp regulates this compound transport and catabolism:

  • Transport Dependency : Genetic knockout (e.g., ΔhisQ/M/P) abolishes this compound utilization, confirming histidine permease necessity .
  • Enzyme Activation : Lrp upregulates D-amino acid dehydrogenase (DadA), facilitating this compound racemization. This is validated via enzyme activity assays in lrp mutants .
  • Leucine Modulation : Competitive binding assays show leucine inhibits Lrp’s regulatory activity, altering this compound metabolism .

What statistical frameworks are recommended for analyzing this compound’s dose-dependent effects?

  • Dunnett’s t-test : Compares multiple treatment groups (e.g., varying this compound concentrations) against a control, controlling for Type I error .
  • Dose-Response Modeling : Nonlinear regression (e.g., log-inhibitor vs. response) calculates EC50 values for biofilm inhibition .
  • Triplicate Validation : All experiments should be repeated thrice with mean ± SD reported to ensure reproducibility .

How can researchers design experiments to elucidate this compound’s unresolved mechanisms?

  • Omics Integration : Transcriptomics (RNA-seq) and metabolomics (LC-MS) identify novel pathways affected by this compound .
  • Genetic Knockouts : CRISPR-Cas9 deletion of candidate genes (e.g., QS regulators) clarifies mechanistic contributions .
  • In Vivo Models : Murine infection studies assess therapeutic potential, correlating in vitro biofilm inhibition with pathogen clearance rates .

What are the ethical considerations when testing this compound in antimicrobial research?

  • Antibiotic Resistance Monitoring : Use antibiotic-resistant P. aeruginosa strains in containment labs (BSL-2) to prevent accidental release .
  • Data Transparency : Publish negative results (e.g., Las system irregularities) to avoid publication bias .
  • Animal Welfare : Follow ARRIVE guidelines for in vivo studies, minimizing sample sizes via power analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-Histidine
Reactant of Route 2
D-Histidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.